1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Overview
Description
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is a heterocyclic compound that features both benzimidazole and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one typically involves the reaction of benzimidazole derivatives with appropriate aminopyrazoles or aminotriazoles under both microwave and thermal reaction conditions . The reaction conditions often include the use of solvents like toluene and reagents such as N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functionalized compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole and pyrrolone compounds.
Scientific Research Applications
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diamino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 1-(Benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one
- 1-(1-Methylbenzimidazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one
Uniqueness
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is unique due to its dual functionality, combining both benzimidazole and pyrrolone structures. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXXXPGIHIHKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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